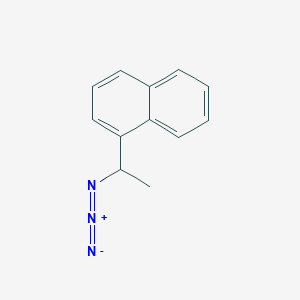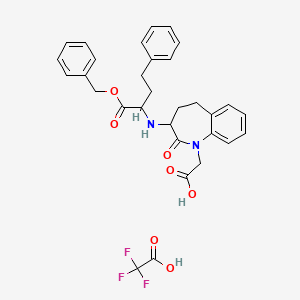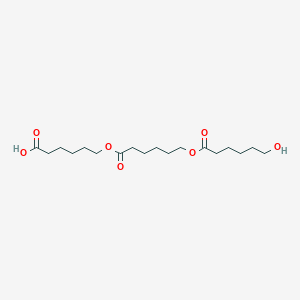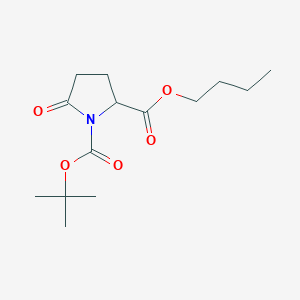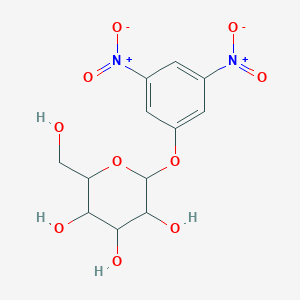
2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound characterized by its unique structure, which includes a dinitrophenoxy group and a hydroxymethyl group attached to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting with the nitration of phenol to introduce nitro groups at the 3 and 5 positions. This is followed by the formation of the phenoxy group and subsequent attachment to the oxane ring. The hydroxymethyl group is introduced through a hydroxymethylation reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Formation of 2-(3,5-Dinitrophenoxy)-6-(carboxymethyl)oxane-3,4,5-triol.
Reduction: Formation of 2-(3,5-Diaminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro groups can undergo redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular damage or signaling.
類似化合物との比較
Similar Compounds
2-(3,5-Dinitrophenoxy)-6-(methyl)oxane-3,4,5-triol: Similar structure but lacks the hydroxymethyl group.
2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4-diol: Similar structure but lacks one hydroxyl group on the oxane ring.
Uniqueness
2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to the presence of both the dinitrophenoxy and hydroxymethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial purposes.
特性
分子式 |
C12H14N2O10 |
|---|---|
分子量 |
346.25 g/mol |
IUPAC名 |
2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-5(13(19)20)1-6(3-7)14(21)22/h1-3,8-12,15-18H,4H2 |
InChIキー |
VNPOTVPDCPRUPK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B12288926.png)
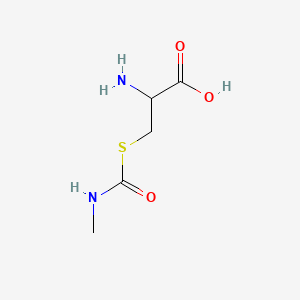
![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy-](/img/structure/B12288939.png)
![azanium;bis[[[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12288953.png)
![Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride (9CI)](/img/structure/B12288957.png)
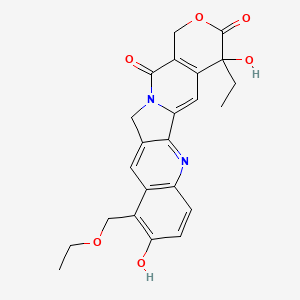
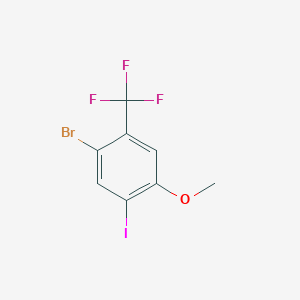
![Methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B12288969.png)

